5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the bromination of precursor compounds. One common method involves the reaction of 4-allyl-5-methyl-1,2,4-triazole-3-thione with bromine in glacial acetic acid. This reaction proceeds through a dihydrothiazine-thiazoline rearrangement, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid is commonly used for the initial synthesis.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while substitution with a thiol would yield a thiomethyl derivative.
Scientific Research Applications
5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromomethyl-3-methyl-5,6-dihydro-1H-[1,3]thiazolo[2,3-c][1,2,4]triazolium Bromide
- 6-Bromo-3-methyl-6,7-dihydro-1H,5H-[1,2,4]triazolo[3,4-b][1,3]thiazinium Bromide
Uniqueness
5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H10BrN3S |
---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
5-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10BrN3S/c12-6-9-7-16-11-14-13-10(15(9)11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
SEKDFIBRGOFXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NN=C2S1)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.